molecular formula C6H12N2O3S B1295230 4-Methylsulfanyl-2-ureido-butyric acid CAS No. 30411-84-8

4-Methylsulfanyl-2-ureido-butyric acid

Cat. No.: B1295230
CAS No.: 30411-84-8
M. Wt: 192.24 g/mol
InChI Key: DEWDMTSMCKXBNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-2-ureido-butyric acid typically involves the reaction of 4-methylsulfanyl-butyric acid with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the ureido group .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanyl-2-ureido-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ureido group can produce amines .

Scientific Research Applications

4-Methylsulfanyl-2-ureido-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-2-ureido-butyric acid involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methylsulfanyl-2-ureido-butyric acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(carbamoylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWDMTSMCKXBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30411-84-8
Record name N-(Aminocarbonyl)methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30411-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Carbamylmethionine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-carbamoyl-DL-methionine
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